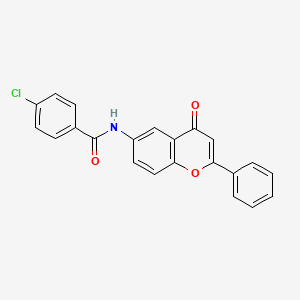

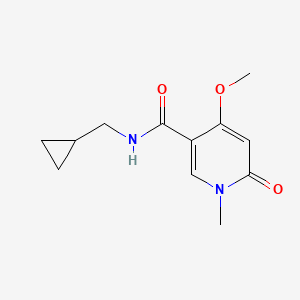

4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide" is a chemical entity that appears to be related to a class of compounds with diverse biological activities and potential applications in various fields such as pharmaceuticals and materials science. The related compounds discussed in the provided papers exhibit a range of properties, from kinase inhibition in cancer therapy to the formation of complex molecular structures with potential nonlinear optical (NLO) properties .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, often starting with different benzamide derivatives. For instance, the synthesis of a similar compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in the presence of lutidine and TBTU . Another example is the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) through nucleophilic acyl substitution . These methods highlight the versatility of synthetic approaches in creating benzamide derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . For example, the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide was determined to be monoclinic with specific cell parameters . Additionally, the planarity of the molecules and the conformations of the amide groups have been discussed, providing insight into the molecular geometry and potential interactions .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can lead to various transformations. For instance, photo-reorganization of certain chromen-4-ones resulted in the formation of angular pentacyclic compounds, demonstrating the potential for structural rearrangement under specific conditions . The reactivity is also influenced by the presence of substituents, which can affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by a combination of experimental techniques and theoretical calculations. Spectroscopic methods such as IR, NMR, and UV-Vis provide information on vibrational frequencies, chemical shifts, and electronic properties . Computational methods like DFT calculations help in understanding the optimized geometries, vibrational frequencies, and molecular orbitals . The NLO properties, molecular electrostatic potential (MEP), and HOMO-LUMO energy levels are also analyzed to predict the behavior of these compounds under different conditions .

科学的研究の応用

Anti-Tubercular Activity : A study by Nimbalkar et al. (2018) describes the synthesis of novel derivatives of 4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, demonstrating significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also non-cytotoxic against the human cancer cell line HeLa, indicating potential as safe anti-tubercular agents (Nimbalkar et al., 2018).

Chromeno[4,3-b]pyridin-2-ones Synthesis : Potts et al. (1987) discussed the synthesis of chromeno[4,3-b]pyridin-2-ones via intramolecular 1,4-dipolar cycloaddition, a process involving benzamides and N-substituted benzamides (Potts et al., 1987).

Anticholinesterase Activity : Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, showing significant activity toward Acetylcholinesterase (AChE), suggesting potential in addressing cholinergic deficits (Ghanei-Nasab et al., 2016).

GPCR Ligand Development : Schoeder et al. (2019) developed chromen-4-one-2-carboxylic acid derivatives, including those similar to this compound, as ligands for G protein-coupled receptor GPR55, showing potential in treating chronic diseases like inflammation and neurodegeneration (Schoeder et al., 2019).

Crystal Structure and Spectral Analysis : Demir et al. (2016) conducted a comprehensive study on the crystal structure and spectral analysis of similar benzamide derivatives, providing insights into their chemical properties and potential applications in various fields (Demir et al., 2016).

Potential Adenosine Receptor Ligands : Cagide et al. (2015) synthesized new chromone–thiazole hybrids as potential ligands for human adenosine receptors, indicating their relevance in therapeutic applications (Cagide et al., 2015).

Polyamide Synthesis : Hsiao et al. (2000) explored the synthesis of polyamides based on derivatives of this compound, contributing to the development of new materials (Hsiao et al., 2000).

作用機序

Target of Action

It’s known that many coumarin derivatives have been intensively screened for different biological properties .

Mode of Action

It’s known that the aldehyde group was selected as the active group to bind to the protein during conjugation .

Biochemical Pathways

It’s known that many coumarin derivatives have been tested for their effects on various biological activities .

特性

IUPAC Name |

4-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVABRWHMPRBCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

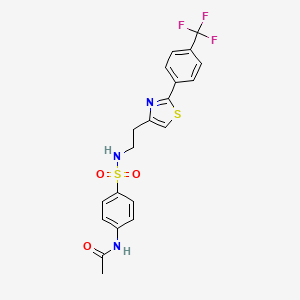

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)

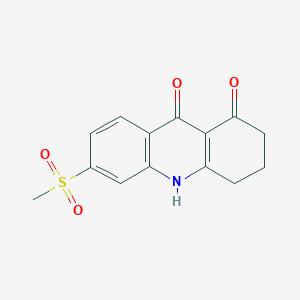

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)

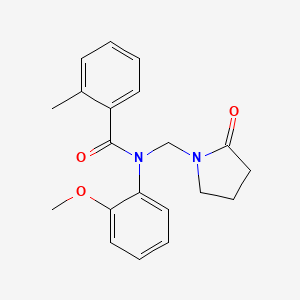

![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)

![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)